molecular formula C15H15NO3 B1634283 4-methoxy-N-(3-methoxyphenyl)benzamide

4-methoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B1634283
M. Wt: 257.28 g/mol
InChI Key: JVSYKMQEVJDAIF-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-methoxyphenyl)benzamide is a benzamide derivative featuring methoxy substituents at the para-position of the benzoyl group and the meta-position of the aniline ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence biological activity, solubility, and crystallinity. Its synthesis typically involves coupling 4-methoxybenzoyl chloride with 3-methoxyaniline under basic conditions .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-methoxy-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-18-13-8-6-11(7-9-13)15(17)16-12-4-3-5-14(10-12)19-2/h3-10H,1-2H3,(H,16,17)

InChI Key

JVSYKMQEVJDAIF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Rings

4-Methoxy-N-(3-Methylphenyl)Benzamide (CAS 60561-71-9)
  • Structure : Replaces the 3-methoxy group with a methyl group.
  • Biological assays indicate that the methoxy group is critical for interactions with targets such as cellulose synthase (as seen in ES20 analogs) .
4-Methoxy-N-(Phenylcarbamothioyl)Benzamide
  • Structure : Incorporates a thiourea (-NH-CS-NH-) bridge.
  • Impact : The thiourea moiety enhances metal-chelating properties, enabling the formation of stable complexes with transition metals (e.g., Mn(II), Co(II)) . This modification is exploited in catalysis and materials science.
3-Chloro-N-(4-{[(4-Methoxybenzoyl)Carbamothioyl]Amino}Phenyl)Benzamide
  • Structure : Adds a chlorine atom on the benzamide ring and a thiourea-linked phenyl group.
  • The thiourea group further enhances metal coordination .

Heterocyclic Ring Incorporation

(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide
  • Structure : Features a dihydrothiazole ring fused to the benzamide.
  • Impact : The thiazole ring introduces planarity and rigidity, which can improve crystallinity and π-π stacking interactions. X-ray studies confirm a mean C–C bond length of 1.39 Å, typical for aromatic systems .
4-Methoxy-N-(4-Methoxy-3-Prop-2-Ynyl-1,3-Benzothiazol-2-Ylidene)Benzamide
  • Structure : Includes a benzothiazole ring with a propargyl group.
  • Impact : The propargyl group enables click chemistry modifications, while the benzothiazole core is associated with fluorescence properties, useful in imaging applications .
ES20 (4-Methoxy-N-{[2-(2-Methylbenzoyl)Hydrazino]Carbothioyl}Benzamide)
  • Activity : A potent cellulose synthase inhibitor with herbicidal properties.
  • SAR : Among 11 analogs tested, only ES20 showed significant activity, highlighting the necessity of the 4-methoxy group and the carbothioyl-hydrazine side chain .
5-[3-(2,5-Dimethoxy-4-Methylsulfonylamino-Benzyl)-Ureido]-N-(3,4-Dimethoxyphenyl)-2-Ethoxybenzamide
  • Structure : Contains multiple methoxy and sulfonyl groups.
  • Impact: The additional sulfonylamino group enhances hydrogen-bonding capacity, improving target affinity. This compound is explored for type-II diabetes drug development .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents/Modifications Key Properties/Applications Reference
4-Methoxy-N-(3-methoxyphenyl)benzamide 4-OCH₃, 3-OCH₃ on aniline Base structure for SAR studies
4-Methoxy-N-(3-methylphenyl)benzamide 4-OCH₃, 3-CH₃ on aniline Reduced polarity vs. methoxy analog
4-Methoxy-N-(phenylcarbamothioyl)benzamide Thiourea bridge Metal complex formation
ES20 Carbothioyl-hydrazine side chain Cellulose synthase inhibition
(Z)-N-[3-(2-Methoxyphenyl)...]benzamide Dihydrothiazole ring Enhanced crystallinity

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